3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxin ring: This can be achieved through the reaction of catechol with methoxyacetaldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
Coupling reactions: The final step involves coupling the benzodioxin and pyrazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the benzodioxin moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzaldehyde derivatives, while reduction could produce dihydropyrazole compounds.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, pyrazole derivatives are often investigated for their enzyme inhibitory activities, such as cyclooxygenase (COX) inhibition.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a lead molecule for developing new drugs, particularly anti-inflammatory and anticancer agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of “3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” would depend on its specific biological target. For example, if it acts as a COX inhibitor, it would block the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1H-pyrazol-5-amine
- 3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1H-pyrazol-5-amine
Uniqueness
The presence of methoxy groups on both the benzodioxin and phenyl rings may enhance the compound’s lipophilicity and potentially improve its biological activity compared to similar compounds without these substituents.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C19H19N3O4/c1-23-13-5-3-11(4-6-13)16-17(21-22-19(16)20)12-9-14(24-2)18-15(10-12)25-7-8-26-18/h3-6,9-10H,7-8H2,1-2H3,(H3,20,21,22) |
InChI Key |
ILHREFHFQQSSIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC4=C(C(=C3)OC)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.